
Mubritinib
Descripción general
Descripción
Mubritinib es un inhibidor de molécula pequeña conocido principalmente por su papel en la diana del complejo I de la cadena de transporte de electrones. Inicialmente se desarrolló como un inhibidor de la tirosina quinasa receptora selectivo para el receptor 2 del factor de crecimiento epidérmico humano (HER2). This compound ha mostrado un potencial significativo en el tratamiento de varios cánceres, incluida la leucemia mieloide aguda, al inhibir la fosforilación oxidativa e inducir el estrés oxidativo .
Aplicaciones Científicas De Investigación
Mubritinib se ha estudiado ampliamente por sus aplicaciones de investigación científica en química, biología, medicina e industria. En química, se utiliza como un compuesto de herramienta para estudiar la cadena de transporte de electrones y la fosforilación oxidativa. En biología, se ha demostrado que this compound exhibe fuertes efectos antileucémicos in vitro e in vivo, lo que lo convierte en un compuesto valioso para estudiar la leucemia mieloide aguda . En medicina, se ha investigado this compound por su potencial para tratar varios cánceres, incluidos los neoplasmas pulmonares, renales, mamarios, ováricos y pancreáticos . Además, this compound ha mostrado efectos neuroprotectores en modelos de lesión de la médula espinal al mantener la función de la barrera hematoencefálica de la médula espinal .
Mecanismo De Acción
Mubritinib ejerce sus efectos al inhibir el complejo I de la cadena de transporte de electrones, lo que lleva a una disminución de la actividad de la fosforilación oxidativa y la inducción del estrés oxidativo. Esta inhibición interrumpe la función mitocondrial, lo que resulta en la detención del ciclo celular y la apoptosis en las células cancerosas. Los objetivos moleculares de this compound incluyen la deshidrogenasa NADH y otros componentes de la cadena de transporte de electrones . La capacidad del compuesto para dirigirse selectivamente a las células cancerosas con alta actividad de fosforilación oxidativa lo convierte en un agente terapéutico prometedor para tratar cánceres con resultados deficientes.
Análisis Bioquímico
Biochemical Properties
Mubritinib functions through ubiquinone-dependent inhibition of the electron transport chain (ETC) complex I . This inhibition leads to a decrease in oxidative phosphorylation activity and induces oxidative stress .
Cellular Effects
This compound exhibits strong anti-AML activity in vitro and in vivo . It is selectively toxic against a distinct and large subset of poor outcome AMLs . This compound-sensitive primary leukemias exhibit OXPHOS hyperactivity .
Molecular Mechanism
This compound directly inhibits the mitochondrial Electron Transport Chain (ETC) complex I . This leads to a decrease in oxidative phosphorylation activity and induction of oxidative stress .
Temporal Effects in Laboratory Settings
This compound exhibits strong anti-AML activity in vitro and in vivo . It is selectively toxic against a distinct and large subset of poor outcome AMLs
Dosage Effects in Animal Models
This compound has been shown to reduce neuronal loss and improve gait performance 8 weeks after spinal cord injury in animal models
Metabolic Pathways
This compound is involved in the mitochondrial oxidative phosphorylation pathway . It functions through ubiquinone-dependent inhibition of the electron transport chain (ETC) complex I .
Subcellular Localization
This compound directly inhibits the mitochondrial Electron Transport Chain (ETC) complex I , suggesting that it localizes to the mitochondria
Métodos De Preparación
La síntesis de Mubritinib implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. La ruta sintética típicamente incluye la formación de una porción de fenilbutilamina, que consiste en un grupo fenilo sustituido en el cuarto carbono por una butan-1-amina. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial para this compound no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
Mubritinib experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Mubritinib es único en su doble papel como inhibidor de la tirosina quinasa receptora e inhibidor del complejo I de la cadena de transporte de electrones. Compuestos similares incluyen otros inhibidores de HER2 como CP724714 y AG825, que también se dirigen al receptor 2 del factor de crecimiento epidérmico humano, pero no inhiben la cadena de transporte de electrones . Además, compuestos como la rotenona y la deguelina, que son conocidos inhibidores de la cadena de transporte de electrones, comparten similitudes con this compound en su mecanismo de acción, pero no se dirigen a HER2 . Esta doble funcionalidad de this compound destaca su singularidad y su potencial para la reutilización en diversas aplicaciones terapéuticas.
Actividad Biológica
Mubritinib, also known as TAK-165, is a compound primarily recognized for its role as a selective inhibitor of the ERBB2 receptor tyrosine kinase. Recent studies have expanded its profile to include significant biological activities against various cancers, particularly through its impact on mitochondrial function and the electron transport chain (ETC). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has been identified as a potent inhibitor of ETC complex I, which plays a crucial role in cellular respiration and energy production. The inhibition of this complex leads to decreased oxidative phosphorylation (OXPHOS) and increased oxidative stress in cancer cells, ultimately resulting in cell death. This mechanism has been particularly noted in acute myeloid leukemia (AML) and primary effusion lymphoma (PEL) models.
Key Findings:
- Inhibition of ETC Complex I : this compound selectively inhibits ETC complex I activity, leading to reduced ATP production and increased reactive oxygen species (ROS) levels in cancer cells .
- Selective Cytotoxicity : The compound demonstrates selective cytotoxicity towards therapy-resistant AML cells while sparing normal hematopoietic cells .
- Cell Cycle Arrest : In PEL cell lines, treatment with this compound resulted in cell cycle arrest, increasing the sub-G1 population indicative of apoptosis .
1. Acute Myeloid Leukemia (AML)
A study investigating the effects of this compound on AML revealed that it triggers apoptotic cell death specifically in samples with high mitochondrial function-related gene expression. The research utilized RNA sequencing and clinical annotations to correlate sensitivity to this compound with specific genetic mutations .
Table 1: Sensitivity Correlation with Genetic Mutations in AML
Mutation Type | Sensitivity to this compound | Overall Survival Impact |
---|---|---|
NPM1 | High | Short |
FLT3 (ITD) | High | Short |
DNMT3A | High | Short |
Core Binding Factor | Low | Favorable |
2. Primary Effusion Lymphoma (PEL)
In PEL models, this compound was shown to significantly reduce tumor growth both in vitro and in vivo. It altered cell cycle profiles and increased apoptosis rates compared to control treatments .
Table 2: Effects of this compound on PEL Cell Lines
Cell Line | Dose (nM) | S Phase Reduction (%) | G2 Phase Reduction (%) | Sub-G1 Increase (%) |
---|---|---|---|---|
BC1 | 15 | 45 | 30 | 50 |
BCBL1 | 15 | 50 | 35 | 55 |
BJAB | 15 | No significant change | No significant change | No significant change |
LCL352 | 15 | No significant change | No significant change | No significant change |
In Vivo Studies
In preclinical models, this compound demonstrated promising results in delaying tumorigenesis and extending survival rates in mice with brain tumors. Specifically, it was found to enhance the effects of radiation therapy when combined with IR treatment .
Case Study: Brain Tumor Xenograft Model
- Model : Patient-derived brain tumor stem cells (BTSCs)
- Findings :
- Significant delay in tumor formation.
- Increased median survival from 57 days (control) to 84 days with combination therapy.
Propiedades
IUPAC Name |
4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFBIUXIQYRUNT-MDWZMJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026014 | |
Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366017-09-6 | |
Record name | Mubritinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366017-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mubritinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mubritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12682 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MUBRITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V734AZP9BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.